1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) is a chemical compound with the molecular formula C11H26N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two propanol groups attached to a central nitrogen atom, which is further bonded to a dimethylamino group and a dimethylpropyl group .
Preparation Methods
The synthesis of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves the reaction of 3-(dimethylamino)-1-propylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides
Scientific Research Applications
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparison with Similar Compounds
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) can be compared with similar compounds such as:
1,1’-{[3-(Dimethylamino)propyl]imino}dipropan-2-ol: This compound has a similar structure but differs in the presence of an imino group instead of the azanediyl group.
Diisopropanolethanolamine: This compound has a similar backbone but includes an additional hydroxyethyl group.
N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine: This compound shares the dimethylamino and hydroxypropyl groups but has a different overall structure .
Properties
CAS No. |
921752-39-8 |
---|---|
Molecular Formula |
C13H30N2O2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-[[3-(dimethylamino)-2,2-dimethylpropyl]-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O2/c1-11(16)7-15(8-12(2)17)10-13(3,4)9-14(5)6/h11-12,16-17H,7-10H2,1-6H3 |
InChI Key |
RWISSPIEEIHZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CC(C)(C)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.